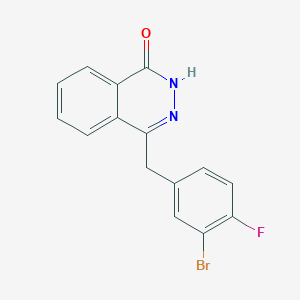
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one
Übersicht
Beschreibung
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C15H10BrFN2O and its molecular weight is 333.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(3-Bromo-4-fluorobenzyl)phthalazin-1(2H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in therapeutic settings.
Chemical Structure and Properties
This compound belongs to the phthalazine family of compounds, characterized by a fused benzene and pyrazine ring system. The presence of bromine and fluorine substituents on the benzyl group significantly influences its biological properties.
Key Properties
- CAS Number : 1062292-60-7
- Molecular Formula : C14H10BrF N2O
- Molecular Weight : 305.14 g/mol
Research indicates that this compound exhibits potent inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology.
Efficacy in Cancer Models
Several studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MX-1 (BRCA1 mutant) | 0.3 | PARP inhibition |
| Capan-1 (BRCA2 mutant) | 5 | PARP inhibition |
| A549 (lung cancer) | 4.97 | Cell proliferation inhibition |
These results indicate that this compound is particularly effective against tumors with compromised DNA repair capabilities due to BRCA mutations.
Case Studies
- In Vivo Efficacy : In a study involving MX-1 breast cancer xenografts, administration of this compound resulted in significant tumor regression when used alone and enhanced efficacy when combined with chemotherapy agents such as cisplatin and temozolomide .
- Enzyme Inhibition Studies : The compound has been shown to inhibit PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM, respectively. This high potency suggests strong binding affinity and potential for therapeutic application in cancers reliant on PARP for survival .
Comparative Analysis with Other Compounds
To contextualize the activity of this compound, it is useful to compare it with other known PARP inhibitors:
| Compound | PARP Inhibition Ki (nM) | Notes |
|---|---|---|
| Olaparib | 0.5 | Well-established PARP inhibitor |
| Rucaparib | 0.9 | Effective against BRCA-mutant tumors |
| This compound | 1.2 | Newer candidate with promising results |
This comparison highlights that while established inhibitors like Olaparib are highly effective, novel compounds like this compound may offer competitive advantages in terms of selectivity or side effect profiles.
Eigenschaften
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKMKEBJMBOLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















